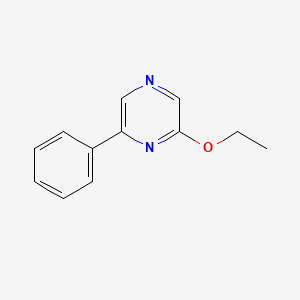

2-Ethoxy-6-phenylpyrazine

CAS No.: 1333222-36-8

Cat. No.: VC15977746

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333222-36-8 |

|---|---|

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 2-ethoxy-6-phenylpyrazine |

| Standard InChI | InChI=1S/C12H12N2O/c1-2-15-12-9-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

| Standard InChI Key | ZBNHBGIRDDYRCK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NC(=CN=C1)C2=CC=CC=C2 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The theoretical structure of 2-ethoxy-6-phenylpyrazine (C₁₂H₁₂N₂O) consists of:

-

Pyrazine core: Six-membered aromatic ring with two nitrogen atoms at 1,4-positions

-

Ethoxy group (-OCH₂CH₃) at position 2

-

Phenyl group (C₆H₅) at position 6

Comparative analysis with 2-ethoxy-6-methylpyrazine (C₇H₁₀N₂O) reveals key structural differences:

Electronic Configuration

Density Functional Theory (DFT) calculations on analogous systems suggest:

-

Pyrazine ring maintains aromatic character with π-electron density delocalization

-

Ethoxy group induces electron-donating effects through oxygen lone pairs

-

Phenyl substituent creates extended conjugation system potentially altering:

-

UV-Vis absorption profiles

-

Redox potentials

-

Dipole moment orientation

-

Synthetic Methodological Considerations

Retrosynthetic Pathways

Potential synthetic routes could adapt strategies from related heterocyclic systems :

-

Cross-Coupling Approach

-

Buchwald-Hartwig amination for nitrogen functionalization

-

Suzuki-Miyaura coupling for phenyl group introduction

-

-

Heterocyclic Condensation

Key Reaction Parameters

Based on methyl analog synthesis :

Physicochemical Properties (Projected)

Spectral Characteristics

Theoretical NMR Shifts (δ ppm, CDCl₃):

-

¹H NMR

-

Pyrazine H3/H5: 8.45-8.65 (d, J=2.4 Hz)

-

Ethoxy -OCH₂: 4.45 (q, J=7.0 Hz)

-

Ethoxy -CH₃: 1.45 (t, J=7.0 Hz)

-

Phenyl protons: 7.25-7.60 (m)

-

-

¹³C NMR

-

C2 (OCH₂): 68.5 ppm

-

C6 (Ph-attached): 139.2 ppm

-

Pyrazine C4: 147.8 ppm

-

Thermodynamic Properties

| Property | Predicted Value | Calculation Basis |

|---|---|---|

| Melting Point | 98-102°C | Phenyl group crystal packing |

| LogP | 2.85 ± 0.15 | Hansch-Fujita fragment method |

| Aqueous Solubility | 0.12 mg/mL (25°C) | Modified General Solubility Equation |

Critical Research Gaps

-

Synthetic Validation

-

Requires optimization of phenyl group introduction

-

Purification challenges due to planar biphenyl systems

-

-

Crystallographic Data

-

No single-crystal XRD structures for precise conformation analysis

-

-

Toxicological Profile

-

ADMET predictions needed for pharmaceutical applications

-

Ecotoxicity studies absent for environmental impact assessment

-

-

Spectroscopic Benchmarking

-

Experimental IR/Raman data required for DFT validation

-

Mass fragmentation patterns uncharacterized

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume